N-(2-furylmethyl)-1-(1H-indazol-3-yl)-5-oxo-3-pyrrolidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2-furylmethyl)-1-(1H-indazol-3-yl)-5-oxo-3-pyrrolidinecarboxamide” is a complex organic compound that features a combination of furan, indazole, and pyrrolidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2-furylmethyl)-1-(1H-indazol-3-yl)-5-oxo-3-pyrrolidinecarboxamide” typically involves multi-step organic reactions. The process may start with the preparation of the indazole and pyrrolidine intermediates, followed by their coupling with the furan moiety. Common reagents used in these reactions include:
Indazole synthesis: Starting from ortho-nitroaniline and using cyclization reactions.
Pyrrolidine synthesis: Using cyclization of amino acids or other precursors.
Furan coupling: Employing Friedel-Crafts acylation or other coupling reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Reaction Conditions: Control of temperature, pressure, and solvent conditions to optimize the reaction.
Chemical Reactions Analysis
Types of Reactions
“N-(2-furylmethyl)-1-(1H-indazol-3-yl)-5-oxo-3-pyrrolidinecarboxamide” can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form alcohols.
Substitution: The indazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Utilizing reagents like halogens, alkylating agents, or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of furanones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted indazole derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications due to its unique structural properties.
Industry: Use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of “N-(2-furylmethyl)-1-(1H-indazol-3-yl)-5-oxo-3-pyrrolidinecarboxamide” would depend on its specific interactions with molecular targets. This could involve:
Binding to enzymes or receptors: Modulating their activity.
Interacting with nucleic acids: Affecting gene expression or replication.
Pathways involved: Specific signaling or metabolic pathways that the compound influences.
Comparison with Similar Compounds
Similar Compounds
N-(2-furylmethyl)-1-(1H-indazol-3-yl)-5-oxo-3-pyrrolidinecarboxamide: can be compared with other compounds that have similar structural features, such as:
Uniqueness
The uniqueness of “This compound” lies in its combination of these three distinct moieties, which may confer unique chemical and biological properties not found in simpler compounds.
Properties
Molecular Formula |
C17H16N4O3 |
---|---|
Molecular Weight |
324.33 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C17H16N4O3/c22-15-8-11(17(23)18-9-12-4-3-7-24-12)10-21(15)16-13-5-1-2-6-14(13)19-20-16/h1-7,11H,8-10H2,(H,18,23)(H,19,20) |
InChI Key |
JQYQVRYVFQHJCS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)C2=NNC3=CC=CC=C32)C(=O)NCC4=CC=CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.